molecular formula C10H11ClO2 B13773349 (2-chlorophenyl) butanoate CAS No. 63867-11-8

(2-chlorophenyl) butanoate

Cat. No.: B13773349
CAS No.: 63867-11-8
M. Wt: 198.64 g/mol
InChI Key: RPQLJCLHDBGBSE-UHFFFAOYSA-N
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Description

(2-chlorophenyl) butanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This compound is derived from butanoic acid and 2-chlorophenol, making it a chlorinated aromatic ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The most common method for preparing (2-chlorophenyl) butanoate is through the esterification reaction between butanoic acid and 2-chlorophenol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion. The general reaction is as follows:

Butanoic acid+2-chlorophenol(2-chlorophenyl) butanoate+Water\text{Butanoic acid} + \text{2-chlorophenol} \rightarrow \text{this compound} + \text{Water} Butanoic acid+2-chlorophenol→(2-chlorophenyl) butanoate+Water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of solid acid catalysts can be employed to facilitate the reaction and reduce the need for corrosive liquid acids.

Chemical Reactions Analysis

Types of Reactions

(2-chlorophenyl) butanoate can undergo several types of chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield butanoic acid and 2-chlorophenol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom on the aromatic ring can participate in nucleophilic substitution reactions, such as the formation of Grignard reagents.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis requires a strong acid like hydrochloric acid (HCl) and heat, while basic hydrolysis (saponification) uses sodium hydroxide (NaOH).

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.

    Substitution: Grignard reagents can be formed using magnesium (Mg) in dry ether.

Major Products

    Hydrolysis: Butanoic acid and 2-chlorophenol.

    Reduction: 2-chlorophenyl butanol.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

(2-chlorophenyl) butanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving esterases, enzymes that hydrolyze esters.

    Medicine: Research into its potential as a prodrug, where the ester linkage is hydrolyzed in vivo to release the active drug.

    Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.

Mechanism of Action

The mechanism of action of (2-chlorophenyl) butanoate primarily involves its hydrolysis by esterases. These enzymes catalyze the cleavage of the ester bond, releasing butanoic acid and 2-chlorophenol. The released compounds can then interact with various molecular targets and pathways, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    Methyl butanoate: Another ester with a fruity odor, used in flavorings.

    Ethyl butanoate: Similar to methyl butanoate but with a slightly different odor profile.

    2-chlorophenyl acetate: An ester with a similar structure but derived from acetic acid instead of butanoic acid.

Uniqueness

(2-chlorophenyl) butanoate is unique due to the presence of the chlorine atom on the aromatic ring, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific synthetic applications and research studies.

Properties

CAS No.

63867-11-8

Molecular Formula

C10H11ClO2

Molecular Weight

198.64 g/mol

IUPAC Name

(2-chlorophenyl) butanoate

InChI

InChI=1S/C10H11ClO2/c1-2-5-10(12)13-9-7-4-3-6-8(9)11/h3-4,6-7H,2,5H2,1H3

InChI Key

RPQLJCLHDBGBSE-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OC1=CC=CC=C1Cl

Origin of Product

United States

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